Acetic acid, (4-(2-hydroxy-4-methoxybenzoyl)phenoxy)-
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Overview
Description
Acetic acid, (4-(2-hydroxy-4-methoxybenzoyl)phenoxy)-, also known as 2-[4-(2-hydroxy-4-methoxybenzoyl)phenoxy]acetic acid, is a chemical compound with the molecular formula C16H14O6 and a molecular weight of 302.28 g/mol . This compound is characterized by its phenoxy and benzoyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-(2-hydroxy-4-methoxybenzoyl)phenoxy)-, typically involves the reaction of 4-(2-hydroxy-4-methoxybenzoyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-(2-hydroxy-4-methoxybenzoyl)phenoxy)-, undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced benzoyl derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Acetic acid, (4-(2-hydroxy-4-methoxybenzoyl)phenoxy)-, has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, pesticides, and dyes.
Mechanism of Action
The mechanism of action of acetic acid, (4-(2-hydroxy-4-methoxybenzoyl)phenoxy)-, involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the benzoyl moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Shares the phenoxy group but lacks the benzoyl moiety.
4-(2-hydroxybenzoyl)phenoxyacetic acid: Similar structure but without the methoxy group.
2-(4-methoxybenzoyl)phenoxyacetic acid: Lacks the hydroxyl group on the benzoyl moiety.
Uniqueness
Acetic acid, (4-(2-hydroxy-4-methoxybenzoyl)phenoxy)-, is unique due to the presence of both hydroxyl and methoxy groups on the benzoyl moiety, which contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
75226-96-9 |
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Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
2-[4-(2-hydroxy-4-methoxybenzoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C16H14O6/c1-21-12-6-7-13(14(17)8-12)16(20)10-2-4-11(5-3-10)22-9-15(18)19/h2-8,17H,9H2,1H3,(H,18,19) |
InChI Key |
IOLLGHLUCUSEOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O)O |
Origin of Product |
United States |
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